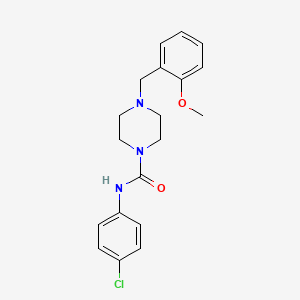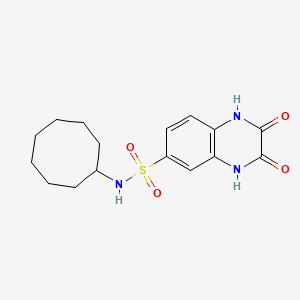![molecular formula C15H12F2O2S B4836103 1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one](/img/structure/B4836103.png)
1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one
Übersicht
Beschreibung
1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one, also known as DFP-1080, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one exerts its therapeutic effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a key role in the regulation of inflammatory responses. By inhibiting the activity of PDE4, 1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for inflammation. 1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one also inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. Studies have shown that 1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for inflammation. 1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one also inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death, in cancer cells. In addition, 1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one has been shown to reduce the production of reactive oxygen species, which are responsible for oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one has several advantages for lab experiments. It is a potent inhibitor of PDE4 and has been shown to have anti-inflammatory and anticancer properties. 1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one is also relatively stable and can be stored for long periods of time. However, there are also limitations to the use of 1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one in lab experiments. 1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one can be toxic at high concentrations and can also inhibit other PDE isoforms, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one. Further studies are needed to understand the pharmacokinetics and pharmacodynamics of 1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one, including its absorption, distribution, metabolism, and excretion. Studies are also needed to understand the potential side effects of 1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one and to identify strategies to minimize these side effects. Further studies are also needed to understand the potential therapeutic applications of 1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one in various diseases, including inflammatory diseases and cancer. Finally, studies are needed to identify potential drug targets for 1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one and to develop novel compounds based on the structure of 1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one.
Wissenschaftliche Forschungsanwendungen
1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one has been studied extensively for its potential therapeutic applications. Studies have shown that 1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one has anti-inflammatory properties and has the potential to be used in the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one has also been studied for its potential use in the treatment of cancer. Studies have shown that 1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one has anticancer properties and has the potential to be used in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
(Z)-1-[3-(difluoromethoxy)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2S/c1-10-7-8-20-14(10)6-5-13(18)11-3-2-4-12(9-11)19-15(16)17/h2-9,15H,1H3/b6-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWQCXHWELJVOV-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC(=CC=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\C(=O)C2=CC(=CC=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4836032.png)
![2-[3-(4-bromo-2-chlorophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4836037.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B4836051.png)
![N-(2-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4836065.png)
![5'-[(2-thienylcarbonyl)amino]-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B4836068.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(8-methoxy-2H-chromen-3-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4836071.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4836084.png)
![5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone](/img/structure/B4836097.png)
![ethyl 2-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4836119.png)
![3-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4836121.png)

![1-[4-(2-methoxyphenyl)-1-piperazinyl]-3-[(2-methylcyclopentyl)oxy]-2-propanol dihydrochloride](/img/structure/B4836141.png)
![N-(2,5-dimethylphenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4836149.png)